1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
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Overview
Description
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a cyclopentadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of 1-methoxy-4-bromobenzene with phenylcyclopentadienyl lithium under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated cyclopentadienyl rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(penta-1,3-diyn-1-yl)benzene: Similar structure but with a different cyclopentadienyl moiety.
Phenylcyclopenta-1,3-diene: Lacks the methoxy group and has a simpler structure.
Uniqueness
1-Methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is unique due to the presence of both a methoxy group and a phenylcyclopentadienyl moiety, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
80109-11-1 |
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Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-methoxy-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16O/c1-19-18-11-9-15(10-12-18)17-8-7-16(13-17)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
InChI Key |
GGMMLOCSSFOMOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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